molecular formula C26H43NO6 B1443704 Glycohyocholic acid CAS No. 32747-08-3

Glycohyocholic acid

Cat. No. B1443704
CAS RN: 32747-08-3
M. Wt: 465.6 g/mol
InChI Key: ZQYUKJFJPJDMMR-ZDWCHQGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GHCA is a glycine-conjugated form of the primary bile acid hyocholic acid . It acts as a detergent to solubilize fats for absorption and is itself absorbed .


Synthesis Analysis

GHCA is upregulated 6.6-fold in the serum of patients with cirrhosis induced by hepatitis C virus (HCV) compared to healthy controls . Plasma levels of GHCA increase in patients who are no longer diabetic following gastric bypass surgery .


Molecular Structure Analysis

The molecular formula of GHCA is C26H43NO6 . The average mass is 465.624 Da and the monoisotopic mass is 465.30904 Da .


Chemical Reactions Analysis

GHCA is involved in important processes in chemical and biological systems, particularly acid-base reactions in aqueous solutions .


Physical And Chemical Properties Analysis

GHCA has a molecular weight of 465.6 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Medical Applications

Glycohyocholic acid, as part of the broader field of glycomics and glycobiology, plays a significant role in the development of carbohydrate-based diagnostics, vaccines, and therapeutics. The synthesis of defined oligosaccharides, including glycohyocholic acid, contributes to advances in glycomics research. These advances impact biological research, particularly in the development of new medical applications (Seeberger & Werz, 2007).

Glycan Arrays in Bioanalytical Applications

Glycan arrays, which analyze interactions between carbohydrates like glycohyocholic acid and other biopolymers, are indispensable in glycomics. They find applications in characterizing glycosyltransferases and lectins, and in biomedical research such as profiling immune responses to vaccines and identifying biomarkers for cancer and infection (Geissner & Seeberger, 2016).

Chemical Synthesis of Glycoconjugates

Glycohyocholic acid and related carbohydrates are central to the chemical synthesis of glycoconjugates, such as glycopeptides and glycolipids. This synthesis is crucial for understanding the role and function of complex carbohydrates in glycobiology and has led to the development of new methods for constructing glycoconjugates (Villadsen et al., 2017).

Glycobiology of Reproductive Processes

Glycobiology research, which includes glycohyocholic acid, has a significant focus on reproductive processes in marine systems. The study of glycoconjugates plays a key role in understanding chemical communication between gametes and has potential biomedical and biotechnological applications (Gallo & Costantini, 2012).

Bioinformatics in Glycomics Research

Glycomics, including the study of glycohyocholic acid, requires sophisticated bioinformatics approaches. The development of algorithms and models specific to glycobiology has become increasingly important for characterizing glycan structures and their biological functions (Aoki-Kinoshita, 2008).

Advancing Glycomics through Bioinformatics

The integration of glycomics data, including studies on glycohyocholic acid, necessitates the development of bioinformatic platforms. These platforms help in acquiring, integrating, and disseminating glycomics data sets, advancing the field significantly (Raman et al., 2006).

Sialic Acid in the Central Nervous System

The role of glycohyocholic acid in the broader context of glycobiology is crucial for understanding the central nervous system. Studies in this area explore the functions of sugars like sialic acid in neural function, offering potential new therapies for neurological disorders (Sampathkumar et al., 2006).

Glycoscience Research and Industrial Applications

Glycoscience, including the study of glycohyocholic acid, drives innovative research in various industrial and commercial areas. This interdisciplinary field explores both the physicochemical and biological properties of carbohydrates, leading to the development of new products and technologies (Corolleur et al., 2020).

Glycobiology in Plant Research

In plant research, glycohyocholic acid is part of the study of glycomics, which analyzes the interaction of sugars with other macromolecules. This research helps in understanding the structural and functional diversity of glycans in plants, with applications in biopharming and biopharmaceutics (Yadav et al., 2015).

Future Directions

While specific future directions for GHCA were not found in the search results, it’s clear that GHCA and its effects on glucose regulation and GLP-1 secretion present interesting avenues for future research .

Relevant Papers

The papers analyzed for this response include a study on the role of hyocholic acid species in glucose homeostasis , and a product page providing information on GHCA .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23-,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYUKJFJPJDMMR-ZDWCHQGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20785145
Record name 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20785145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycohyocholic acid

CAS RN

32747-08-3
Record name 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20785145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycohyocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240607
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycohyocholic acid
Reactant of Route 2
Glycohyocholic acid
Reactant of Route 3
Glycohyocholic acid
Reactant of Route 4
Glycohyocholic acid
Reactant of Route 5
Reactant of Route 5
Glycohyocholic acid
Reactant of Route 6
Glycohyocholic acid

Citations

For This Compound
232
Citations
T Kühn, M Stepien, M López-Nogueroles… - JNCI: Journal of the …, 2020 - academic.oup.com
… We observed statistically significant positive associations between most of the conjugated primary bile acids (GCA, TCA, GCDCA, TCDCA, and glycohyocholic acid [GHCA]) and colon …
Number of citations: 71 academic.oup.com
L He, V Vatsalya, X Ma, J Zhang, X Yin, S Kim… - …, 2020 - pesquisa.bvsalud.org
… these two compounds was sufficiently large to distinguish severe AAH from non-severe AAH (Fig 1) Notably, the abundance levels of glycine-conjugated DCA and glycohyocholic acid …
Number of citations: 1 pesquisa.bvsalud.org
J He, J Li, Y Zhang, Y He, W Sun - Chromatographia, 2010 - Springer
… method has been established for the simultaneous determination of four conjugated cholic acids, glycohyodeoxycholic acid, taurohyodeoxycholic acid, glycohyocholic acid and …
Number of citations: 4 link.springer.com
J He, J Li, W Sun, T Zhang, Y Ito - Journal of liquid chromatography …, 2012 - Taylor & Francis
… results of our studies indicated that HSCCC was successfully used for separation and purification of glycochenodeoxycholic acid, glycohyodeoxycholic acid, and glycohyocholic acid …
Number of citations: 3 www.tandfonline.com
Y SHI, X LIU, L SHAN, H GAO - Chinese Journal of …, 2022 - pesquisa.bvsalud.org
… In bound cholic acid, glycochenodeoxycholic acid, taurochenodeoxycholic acid, glycohyodeoxycholic acid, taurohyodeoxycholic acid, glycohyocholic acid, taurine porcine cholic …
Number of citations: 0 pesquisa.bvsalud.org
X Wu, S Yin, C Cheng, C Xu, J Peng - Frontiers in Veterinary Science, 2021 - frontiersin.org
… Furthermore, the levels of plasma glycoursodeoxycholic acid (GUDCA), tauroursodeoxycholic acid (TUDCA) and glycohyocholic acid (GHCA) were lower in the GCW group compared …
Number of citations: 7 www.frontiersin.org
AØ Petersen, H Julienne, T Hyötyläinen, P Sen… - Scientific Reports, 2021 - nature.com
… We find that tauro- and glycohyocholic acid correlated inversely with body mass index (P = 4.1e-03, P = 1.9e-05, respectively), waist circumference (P = 0.017, P = 1.1e-04, respectively), …
Number of citations: 6 www.nature.com
C Díaz, C González‐Olmedo, L Díaz‐Beltrán… - Molecular …, 2022 - Wiley Online Library
… At t2, 2 significant metabolites were tentatively identified as 2 bile acids (glycodeoxycholic and glycohyocholic acid). The analysis for the LB phenotype showed three significant signals …
Number of citations: 4 febs.onlinelibrary.wiley.com
MS Schjødt, G Gürdeniz, B Chawes - Metabolites, 2020 - mdpi.com
… Taurocholic acid, glycocholic acid, glycohyocholic acid, and taurochenodeoxycholic acid were associated with wheeze [35], asthma [16,26,30], food allergy [16], or AD [37] in many …
Number of citations: 26 www.mdpi.com
K Fadden, RW Owen, MJ Hill - 1985 - portlandpress.com
… Taurohyodeoxycholic acid and taurodeoxycholic acid had similar retention times to glycohyocholic acid and glycochenodeoxycholic acid respectively, but since glycineand taurine-…
Number of citations: 5 portlandpress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.